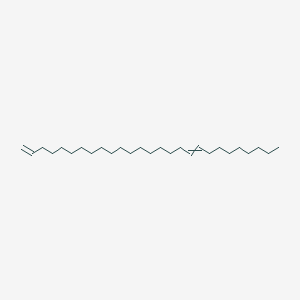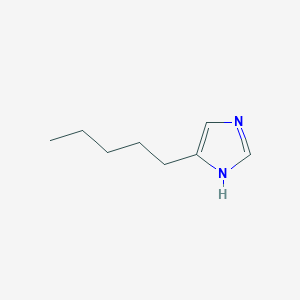
5-pentyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Pentyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazole and its derivatives are known for their broad range of chemical and biological properties. The addition of a pentyl group to the imidazole ring enhances its lipophilicity, potentially altering its biological activity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-pentyl-1H-imidazole can be achieved through various methods. One common approach involves the Debus-Radziszewski synthesis, which typically involves the reaction of glyoxal, ammonia, and an aldehyde. For this compound, pentanal would be used as the aldehyde component .
Industrial Production Methods: Industrial production of imidazole derivatives often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the imidazole ring while introducing the pentyl group. Catalysts and solvents are chosen to facilitate the reaction and enhance the overall efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Pentyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives into their corresponding amines.
Substitution: The nitrogen atoms in the imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are used for reduction.
Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Pentyl-substituted amines.
Substitution: Various substituted imidazole derivatives depending on the substituents used.
Applications De Recherche Scientifique
5-Pentyl-1H-imidazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential antimicrobial and antifungal properties.
Medicine: Imidazole derivatives are explored for their potential as therapeutic agents, including anti-inflammatory and anticancer properties.
Industry: Used in the development of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 5-pentyl-1H-imidazole involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. It can also interact with biological membranes, altering their permeability and affecting cellular processes. The pentyl group enhances its ability to penetrate lipid membranes, potentially increasing its efficacy in biological systems .
Comparaison Avec Des Composés Similaires
1H-Imidazole: The parent compound with a wide range of applications.
2-Methyl-1H-imidazole: Known for its use in pharmaceuticals and agrochemicals.
4,5-Diphenyl-1H-imidazole: Studied for its potential anticancer properties.
Uniqueness of 5-Pentyl-1H-Imidazole: The addition of the pentyl group to the imidazole ring enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its biological activity. This unique property makes it a valuable compound for further research and development in various fields .
Propriétés
Numéro CAS |
110453-29-7 |
|---|---|
Formule moléculaire |
C8H14N2 |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
5-pentyl-1H-imidazole |
InChI |
InChI=1S/C8H14N2/c1-2-3-4-5-8-6-9-7-10-8/h6-7H,2-5H2,1H3,(H,9,10) |
Clé InChI |
QTNOWIJWHWQTTF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CN=CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(Ethoxycarbonyl)amino]oxy}naphthalene-1-carboxylic acid](/img/structure/B14324594.png)
![[(2,3-Diiodophenyl)-iodo-diphenyl-lambda5-phosphanyl]oxy-triphenylphosphanium;rhenium](/img/structure/B14324599.png)
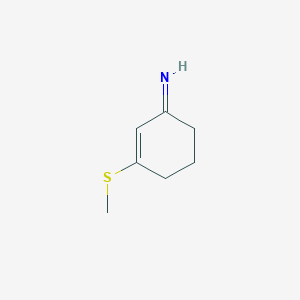
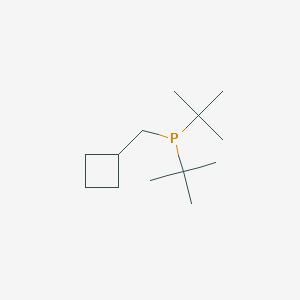
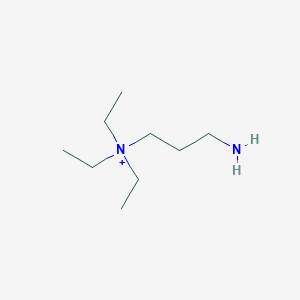
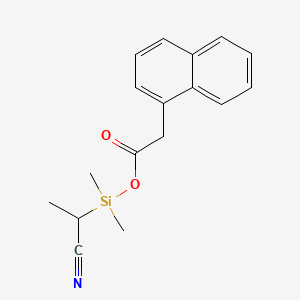

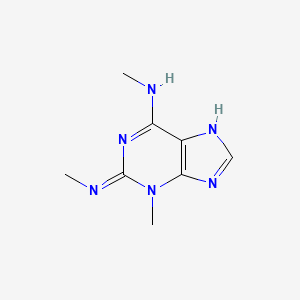



![1a,6-Dimethoxy-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene](/img/structure/B14324652.png)
